12-Methyltrideca-2,10-diyne
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Overview
Description
12-Methyltrideca-2,10-diyne: is an organic compound with the molecular formula C14H22 It is characterized by the presence of two triple bonds (diynes) and a methyl group attached to a tridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyltrideca-2,10-diyne typically involves alkyne metathesis reactions. One common method is the molybdenum-catalyzed alkyne metathesis, which allows for the formation of conjugated diynes and triynes. The reaction conditions often require the use of sterically-hindered diynes to achieve high selectivity and prevent the formation of unwanted byproducts .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkyne metathesis reactions using well-defined catalysts. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 12-Methyltrideca-2,10-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 12-Methyltrideca-2,10-diyne is used in the synthesis of conjugated microporous polymers (CMPs) for energy storage applications. These polymers exhibit high thermal stability and specific surface areas, making them suitable for use as electrode materials in supercapacitors .
Biology and Medicine: The unique structure of diynes allows them to interact with biological molecules in ways that can inhibit the growth of harmful cells .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable conjugated systems makes it valuable for the development of new materials with unique electronic and mechanical properties .
Mechanism of Action
The mechanism of action of 12-Methyltrideca-2,10-diyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of reactive intermediates that interact with molecular targets. For example, in biological systems, the compound may inhibit the function of enzymes or disrupt cellular processes by forming covalent bonds with key biomolecules .
Comparison with Similar Compounds
1,3,5-Hexatriyne: Another triyne compound with similar conjugated triple bonds.
Ivorenolide B: A natural product containing a diyne moiety.
Ichthyothereol: Another natural product with a diyne structure.
Uniqueness: 12-Methyltrideca-2,10-diyne is unique due to its specific molecular structure, which includes a methyl group and a tridecane chain. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
646057-33-2 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
12-methyltrideca-2,10-diyne |
InChI |
InChI=1S/C14H22/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h14H,6-11H2,1-3H3 |
InChI Key |
KODRQYXRCAABTO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCC#CC(C)C |
Origin of Product |
United States |
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